molecular formula C11H14ClN B1488235 2-(2-Chlorophenyl)cyclopentan-1-amine CAS No. 1247340-94-8

2-(2-Chlorophenyl)cyclopentan-1-amine

Cat. No.: B1488235
CAS No.: 1247340-94-8
M. Wt: 195.69 g/mol
InChI Key: GNPPIVFFQGMMCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenyl)cyclopentan-1-amine is an organic compound characterized by a cyclopentane backbone and a primary amine functional group. Its molecular formula is C11H14ClN, and it has a molecular weight of 195.69 g/mol. This compound is notable for its structural features, which include a chlorophenyl group attached to a cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)cyclopentan-1-amine typically involves the reaction of 2-chlorobenzyl chloride with cyclopentanone, followed by reductive amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)cyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced further to form secondary or tertiary amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclopentanamines.

Scientific Research Applications

2-(2-Chlorophenyl)cyclopentan-1-amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)cyclopentan-1-amine involves its interaction with specific molecular targets. The primary amine group allows it to form hydrogen bonds and ionic interactions with biological molecules, potentially affecting various biochemical pathways. The chlorophenyl group may enhance its binding affinity to certain receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)cyclohexan-1-amine: Similar structure but with a cyclohexane ring.

    2-(2-Chlorophenyl)cyclopropan-1-amine: Similar structure but with a cyclopropane ring.

    2-(2-Chlorophenyl)cyclobutan-1-amine: Similar structure but with a cyclobutane ring.

Uniqueness

2-(2-Chlorophenyl)cyclopentan-1-amine is unique due to its specific ring size, which influences its chemical reactivity and biological activity. The cyclopentane ring provides a balance between rigidity and flexibility, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

2-(2-chlorophenyl)cyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c12-10-6-2-1-4-8(10)9-5-3-7-11(9)13/h1-2,4,6,9,11H,3,5,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPPIVFFQGMMCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chlorophenyl)cyclopentan-1-amine
Reactant of Route 2
Reactant of Route 2
2-(2-Chlorophenyl)cyclopentan-1-amine
Reactant of Route 3
2-(2-Chlorophenyl)cyclopentan-1-amine
Reactant of Route 4
Reactant of Route 4
2-(2-Chlorophenyl)cyclopentan-1-amine
Reactant of Route 5
2-(2-Chlorophenyl)cyclopentan-1-amine
Reactant of Route 6
2-(2-Chlorophenyl)cyclopentan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.